4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
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Overview
Description
4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes an oxolane ring, a phenylpyridazinone moiety, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Synthesis of the Phenylpyridazinone Moiety: This step involves the condensation of a phenylhydrazine derivative with a suitable diketone or ketoester, followed by cyclization and oxidation.
Coupling of the Piperidine Carboxamide: The final step involves the coupling of the oxolane and phenylpyridazinone intermediates with a piperidine carboxamide derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone under strong oxidizing conditions.
Reduction: The phenylpyridazinone moiety can be reduced to form a dihydropyridazine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of a dihydropyridazine derivative.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may exert their effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the transcription or translation of specific genes, leading to changes in protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-methylpyridazin-1-yl)piperidine-1-carboxamide: Similar structure with a methyl group instead of a phenyl group.
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-ethylpyridazin-1-yl)piperidine-1-carboxamide: Similar structure with an ethyl group instead of a phenyl group.
N-(Oxolan-2-ylmethyl)-4-(6-oxo-3-propylpyridazin-1-yl)piperidine-1-carboxamide: Similar structure with a propyl group instead of a phenyl group.
Uniqueness
4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is unique due to the presence of the phenyl group, which can significantly influence its biological activity and chemical reactivity compared to its methyl, ethyl, and propyl analogs.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20-9-8-19(16-5-2-1-3-6-16)23-25(20)17-10-12-24(13-11-17)21(27)22-15-18-7-4-14-28-18/h1-3,5-6,8-9,17-18H,4,7,10-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYRAXGLIUEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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